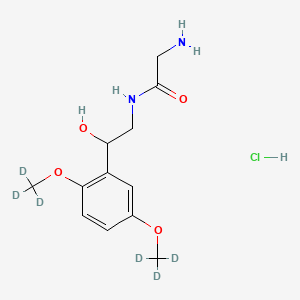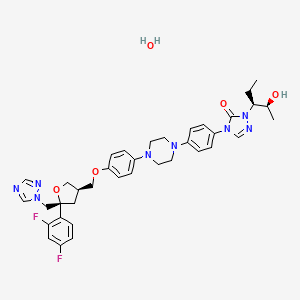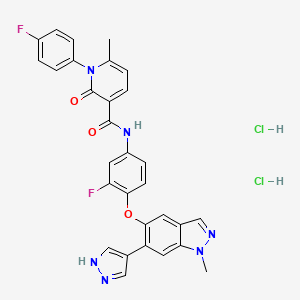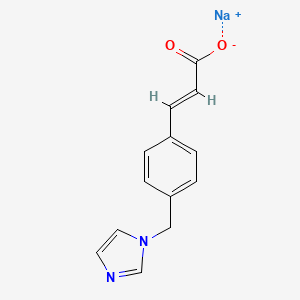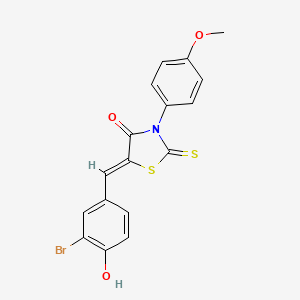
TC Hsd 21
Descripción general
Descripción
- TC HSD 21 es un compuesto con la fórmula química C17H12BrNO3S2. Actúa como un potente inhibidor de la 17β-hidroxiesteroide deshidrogenasa tipo 3 (17β-HSD3) con un impresionante valor de IC50 de 14 nM .
- La 17β-HSD3 es una enzima involucrada en el metabolismo de los esteroides, específicamente en la conversión de androstenediona a testosterona. This compound se dirige selectivamente a esta enzima, lo que lo convierte en un compuesto valioso para la investigación.
Aplicaciones Científicas De Investigación
- TC HSD 21 encuentra aplicaciones en varios campos científicos:
Medicina: Su inhibición de la 17β-HSD3 la hace relevante para estudiar trastornos relacionados con los esteroides y enfermedades dependientes de las hormonas.
Química: Los investigadores pueden explorar su reactividad y utilizarla como un compuesto de herramienta en estudios sintéticos.
Biología: Investigar su impacto en las vías de biosíntesis de esteroides y los procesos celulares.
Industria: Posibles aplicaciones en el desarrollo de fármacos o como compuesto líder para nuevas terapias.
Mecanismo De Acción
- El mecanismo de TC HSD 21 implica la inhibición de la 17β-HSD3, lo que afecta la biosíntesis de andrógenos. Al bloquear esta enzima, modula los niveles de testosterona.
- Los objetivos moleculares incluyen el sitio activo de la 17β-HSD3, y la vía implica el metabolismo de los andrógenos.
Análisis Bioquímico
Biochemical Properties
TC Hsd 21 plays a crucial role in biochemical reactions by inhibiting the activity of 17β-HSD3. This enzyme is responsible for the conversion of androstenedione to testosterone, a key step in steroidogenesis. This compound exhibits high selectivity for 17β-HSD3, with IC50 values of 6 nM and 40 nM for human and mouse 17β-HSD3, respectively . It does not show activity at other related enzymes such as 17β-HSD1, 17β-HSD2, estrogen receptor α, androgen receptors, or glucocorticoid receptors . This selectivity makes this compound a valuable tool for studying the specific inhibition of 17β-HSD3 without off-target effects.
Cellular Effects
This compound influences various cellular processes by modulating the levels of testosterone and other steroids. Inhibition of 17β-HSD3 by this compound leads to a decrease in testosterone production, which can affect cell signaling pathways, gene expression, and cellular metabolism. For example, reduced testosterone levels can alter the expression of androgen-responsive genes and impact cellular functions such as proliferation, differentiation, and apoptosis . These effects are particularly relevant in tissues where 17β-HSD3 is highly expressed, such as the testes and adrenal glands.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of 17β-HSD3, thereby inhibiting the enzyme’s activity. This binding prevents the conversion of androstenedione to testosterone, leading to reduced levels of testosterone in the cell . The inhibition of 17β-HSD3 by this compound is highly specific, as the compound does not interact with other related enzymes or receptors . This specificity is attributed to the unique structure of this compound, which allows it to fit precisely into the active site of 17β-HSD3.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is stable when stored at +4°C, but its activity may decrease over prolonged periods or under suboptimal storage conditions . Long-term studies have shown that the inhibition of 17β-HSD3 by this compound can lead to sustained reductions in testosterone levels, which may have downstream effects on cellular function and metabolism . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits 17β-HSD3 without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as alterations in steroid hormone levels and disruptions in normal physiological processes . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of 17β-HSD3, and exceeding this dosage can lead to undesirable side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to steroidogenesis. By inhibiting 17β-HSD3, this compound affects the conversion of androstenedione to testosterone, leading to changes in the levels of these and other related metabolites . This inhibition can impact metabolic flux and alter the balance of steroid hormones in the cell . The interaction of this compound with 17β-HSD3 and its effects on metabolic pathways are critical for understanding its role in biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the localization and accumulation of this compound, affecting its activity and function . The distribution of this compound within specific tissues, such as the testes and adrenal glands, is particularly relevant for its role in inhibiting 17β-HSD3 and modulating steroid hormone levels .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound is primarily localized in the cytoplasm, where it interacts with 17β-HSD3 and exerts its inhibitory effects . This localization is essential for its function, as it allows this compound to effectively inhibit 17β-HSD3 and modulate steroidogenesis within the cell .
Métodos De Preparación
- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para TC HSD 21 no están fácilmente disponibles en la literatura. Se sintetiza a través de procesos químicos.
- Los métodos de producción industrial siguen siendo de propiedad exclusiva, pero los investigadores pueden explorar su síntesis utilizando principios de química orgánica establecidos.
Análisis De Reacciones Químicas
- Es probable que TC HSD 21 experimente varias reacciones, incluidas la oxidación, la reducción y la sustitución. La información detallada sobre reacciones y reactivos específicos es escasa.
- Los investigadores interesados en this compound pueden investigar su comportamiento en diferentes condiciones para dilucidar su reactividad y productos principales.
Comparación Con Compuestos Similares
- La singularidad de TC HSD 21 radica en su selectividad para la 17β-HSD3 sobre otras isoenzimas (como la 17β-HSD1 y la 17β-HSD2) y receptores nucleares (ERα, receptor de andrógenos y receptor de glucocorticoides) .
- Los compuestos similares incluyen otros inhibidores de la 17β-HSD, pero la especificidad de this compound lo distingue.
Propiedades
IUPAC Name |
(5Z)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3S2/c1-22-12-5-3-11(4-6-12)19-16(21)15(24-17(19)23)9-10-2-7-14(20)13(18)8-10/h2-9,20H,1H3/b15-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFKAUYVLSGPGC-DHDCSXOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)Br)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)Br)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE](/img/structure/B1139115.png)

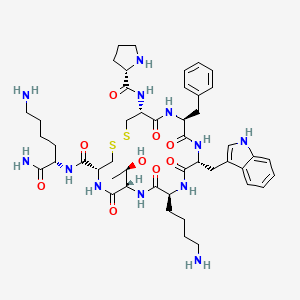
![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B1139121.png)
![(alphaR)-alpha-Cyclopentyl-alpha-hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidinyl]benzeneacetamide fumarate](/img/structure/B1139122.png)



